Cas no 70097-64-2 (1-Benzyloxy-3-trifluoromethylbenzene)

1-Benzyloxy-3-trifluoromethylbenzene is a fluorinated aromatic compound featuring a benzyloxy substituent at the 1-position and a trifluoromethyl group at the 3-position of the benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyloxy moiety offers reactivity for further functionalization. Its high purity and well-defined structure ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under inert conditions due to its sensitivity to moisture and air, ensuring optimal stability and reactivity.
1-Benzyloxy-3-trifluoromethylbenzene structure
70097-64-2 structure
Product Name:1-Benzyloxy-3-trifluoromethylbenzene
CAS No:70097-64-2
MF:C14H11F3O
MW:252.231754541397
CID:562253
PubChem ID:2735991
Update Time:2025-11-02

1-Benzyloxy-3-trifluoromethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzyloxy)-3-(trifluoromethyl)benzene
    • 1-BENZYLOXY-3-TRIFLUOROMETHYLBENZENE
    • 1-phenylmethoxy-3-(trifluoromethyl)benzene
    • 3-BENZYLOXYBENZOTRIFLUORIDE
    • Benzene,1-(phenylmethoxy)-3-(trifluoromethyl)-
    • CS-0211063
    • MFCD01310785
    • PS-7456
    • 1-(Phenylmethoxy)-3-(trifluoromethyl)benzene
    • A836775
    • DTXSID50371070
    • 3-(Benzyloxy)benzotrifluoride
    • 70097-64-2
    • FT-0641265
    • SCHEMBL5025938
    • AKOS015888545
    • KFUXJOLIPMQFEL-UHFFFAOYSA-N
    • 1-benzyloxy-3-(trifluoromethyl)benzene
    • 1-(Benzyloxy)-3-(trifluoromethyl)benzene, Benzyl 3-(trifluoromethyl)phenyl ether
    • 1-Benzyloxy-3-trifluoromethylbenzene
    • MDL: MFCD01310785
    • Inchi: 1S/C14H11F3O/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2
    • InChI Key: KFUXJOLIPMQFEL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 252.07600
  • Monoisotopic Mass: 252.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 65-67°C
  • Boiling Point: 299.4±40.0 °C at 760 mmHg
  • Flash Point: 117.8±19.8 °C
  • PSA: 9.23000
  • LogP: 4.28440

1-Benzyloxy-3-trifluoromethylbenzene Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Safety Instruction: H303+H313+H333
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃

1-Benzyloxy-3-trifluoromethylbenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 1-Benzyloxy-3-trifluoromethylbenzene

1-Benzyloxy-3-trifluoromethylbenzene (CAS 70097-64-2): Properties, Applications, and Market Insights

1-Benzyloxy-3-trifluoromethylbenzene (CAS 70097-64-2) is a specialized aromatic compound with significant applications in pharmaceutical and chemical research. This compound, also known as 3-(Benzyloxy)benzotrifluoride, features a unique molecular structure combining a benzyloxy group and a trifluoromethyl group on a benzene ring. Its chemical formula is C14H11F3O, and it typically appears as a colorless to pale yellow liquid at room temperature.

The trifluoromethyl group in 1-Benzyloxy-3-trifluoromethylbenzene contributes to its enhanced stability and lipophilicity, making it valuable in drug discovery. Researchers frequently explore this compound for its potential in creating bioactive molecules, particularly in the development of central nervous system (CNS) drugs. Recent studies highlight its role as a key intermediate in synthesizing compounds with improved metabolic stability and blood-brain barrier permeability.

In material science, 70097-64-2 serves as a building block for advanced fluorinated polymers. The incorporation of fluorine atoms enhances material properties such as thermal stability, chemical resistance, and optical clarity. This makes 1-Benzyloxy-3-trifluoromethylbenzene derivatives particularly interesting for high-performance coatings and electronic materials. A 2023 market analysis shows growing demand for such fluorinated intermediates in Asia-Pacific electronics manufacturing hubs.

The synthesis of 1-Benzyloxy-3-trifluoromethylbenzene typically involves benzylation of 3-hydroxybenzotrifluoride under controlled conditions. Process optimization remains an active research area, with recent patents focusing on greener synthetic routes using phase-transfer catalysis or microwave-assisted reactions. These innovations address the pharmaceutical industry's increasing emphasis on sustainable chemistry practices.

Analytical characterization of CAS 70097-64-2 employs standard techniques including GC-MS, HPLC, and NMR spectroscopy. The compound typically shows characteristic signals at 7.4-7.6 ppm (aromatic protons) and 5.1 ppm (benzyl CH2) in 1H NMR, with 19F NMR displaying a singlet around -60 ppm. These spectral features aid in quality control during production and formulation processes.

Market trends indicate rising interest in trifluoromethyl-containing compounds like 1-Benzyloxy-3-trifluoromethylbenzene, driven by expanding applications in agrochemicals and electronic materials. The global market for fluorinated aromatic compounds is projected to grow at 6.2% CAGR through 2028, according to recent industry reports. This growth reflects increasing R&D investments in fluorine chemistry across multiple sectors.

Storage and handling of 1-Benzyloxy-3-trifluoromethylbenzene require standard organic chemical precautions - protection from moisture and oxidation in sealed containers under inert atmosphere. While not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed when working with this compound.

Recent patent literature reveals novel applications of 70097-64-2 in OLED materials and liquid crystal formulations. The electron-withdrawing nature of the trifluoromethyl group improves charge transport properties in these electronic applications. Several 2023-2024 patent filings describe its use in creating next-generation display technologies with enhanced energy efficiency.

For researchers sourcing 1-Benzyloxy-3-trifluoromethylbenzene, quality specifications typically require ≥98% purity (HPLC), with particular attention to residual solvent levels. Leading suppliers offer custom synthesis services and bulk quantities to meet diverse research and industrial needs. The compound's price stability makes it attractive for long-term project planning compared to more volatile specialty chemicals.

Environmental fate studies show that 3-(Benzyloxy)benzotrifluoride undergoes moderate biodegradation under aerobic conditions, with hydrolysis being the primary degradation pathway. These properties contribute to its favorable environmental profile compared to persistent fluorinated compounds, aligning with modern green chemistry principles.

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